(S)-Carnitine Isobutylester, Chloride Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

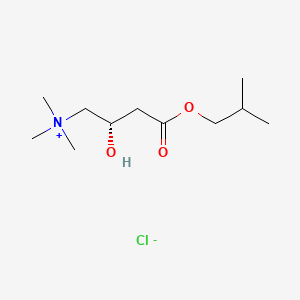

[(2S)-2-hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24NO3.ClH/c1-9(2)8-15-11(14)6-10(13)7-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H/q+1;/p-1/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMBCAKLXFMXLT-PPHPATTJSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CC(C[N+](C)(C)C)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)COC(=O)C[C@@H](C[N+](C)(C)C)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676255 |

Source

|

| Record name | (2S)-2-Hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxobutan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161886-61-9 |

Source

|

| Record name | 1-Butanaminium, 2-hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxo-, chloride, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161886-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxobutan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S)-Carnitine Isobutylester, Chloride Salt

Foreword: The Significance of Carnitine Esters in Modern Research

(S)-Carnitine, a naturally occurring amino acid derivative, is a pivotal molecule in cellular energy metabolism, primarily responsible for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] The esterification of carnitine at its hydroxyl group yields a class of compounds known as acylcarnitines, which are not only crucial metabolic intermediates but also valuable tools in drug development and proteomics research.[3] (S)-Carnitine Isobutylester, as a specific short-chain acylcarnitine, serves as a synthetic standard and research compound for studying the kinetics of carnitine acyltransferases and for investigating metabolic pathways.[3][4][5]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of (S)-Carnitine Isobutylester, Chloride Salt. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice, ensuring a self-validating and reproducible workflow.

Part 1: Synthesis of this compound

The synthesis of this compound is achieved through the Fischer esterification of (S)-Carnitine hydrochloride with isobutanol in the presence of an acid catalyst. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Principle and Mechanistic Insight

The Fischer esterification is an equilibrium-driven process. The reaction is initiated by the protonation of the carboxylic acid group of (S)-Carnitine by a strong acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of isobutanol. The subsequent tetrahedral intermediate then eliminates a molecule of water to form the ester product. To drive the equilibrium towards the product, it is essential to either use an excess of one reactant (typically the alcohol) or to remove water as it is formed.

Experimental Protocol: A Self-Validating Approach

This protocol is designed to be a self-validating system, where reaction progress is monitored, and the final product's identity and purity are unequivocally confirmed.

Materials and Reagents:

-

(S)-Carnitine hydrochloride

-

Isobutanol (anhydrous)

-

Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether

-

TLC plates (silica gel 60 F₂₅₄)

-

Mobile phase for TLC: e.g., Chloroform:Methanol:Ammonia (6:3:1)

Step-by-Step Synthesis Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend (S)-Carnitine hydrochloride in an excess of anhydrous isobutanol (e.g., a 1:10 molar ratio).

-

Catalyst Addition (Causality): Slowly add the acid catalyst. Thionyl chloride is a highly effective choice as it reacts with any trace water and the alcohol to form HCl in situ, which acts as the catalyst, and SO₂, which escapes as a gas, helping to drive the reaction forward. Alternatively, concentrated HCl can be used. The acid catalyst is crucial for protonating the carbonyl oxygen of the carnitine, thereby activating it for nucleophilic attack by the isobutanol.

-

Reflux and Monitoring: Heat the reaction mixture to reflux (approximately 80-90°C) with constant stirring. The progress of the esterification should be carefully monitored by thin-layer chromatography (TLC). The disappearance of the starting (S)-Carnitine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

Work-up and Isolation:

-

After the reaction is complete (typically 4-6 hours, as determined by TLC), cool the mixture to room temperature.

-

Remove the excess isobutanol under reduced pressure using a rotary evaporator.

-

The resulting crude product, a viscous oil or semi-solid, is then triturated with anhydrous diethyl ether to precipitate the chloride salt. Diethyl ether is chosen for its ability to dissolve unreacted isobutanol and other non-polar impurities while being a poor solvent for the ionic product.

-

Filter the white solid precipitate, wash with several portions of cold anhydrous diethyl ether, and dry under vacuum.

-

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Part 2: Characterization of this compound

Rigorous characterization is paramount to confirm the successful synthesis of the target compound and to assess its purity. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the synthesized ester. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons and their chemical environments. The spectrum of this compound is expected to show characteristic signals for the trimethylammonium protons, the methylene and methine protons of the carnitine backbone, and the protons of the isobutyl group.

-

¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the ester, the carbons of the carnitine backbone, and the carbons of the isobutyl group.

Protocol for NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the dried product.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern.[6][7] Electrospray ionization (ESI) is a suitable technique for this polar, charged molecule.

-

Expected Molecular Ion: The positive ion mode ESI-MS spectrum should exhibit a prominent peak corresponding to the cation [(S)-Carnitine Isobutylester]⁺.

-

Fragmentation Pattern: Tandem MS (MS/MS) can be used to analyze the fragmentation of the parent ion, which often involves neutral losses characteristic of carnitine derivatives.[1][7]

Protocol for MS Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

-

Infuse the solution directly into the mass spectrometer or inject it via an LC system.

-

Acquire the mass spectrum in positive ion mode.

Chromatographic Characterization

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of the synthesized this compound. A reversed-phase method is commonly used.

-

Principle: The compound is separated from impurities based on its differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

-

Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 205-215 nm) or the use of an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer as the detector is recommended.[8]

A Validated HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent (e.g., heptafluorobutyric acid) or a buffer (e.g., ammonium formate) can be effective.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detection: UV at 210 nm or MS.

-

Purity Assessment: The purity is calculated from the relative peak area of the main product peak in the chromatogram.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to trimethylammonium, carnitine backbone, and isobutyl protons. |

| Splitting Patterns | Characteristic multiplets for coupled protons. | |

| ¹³C NMR | Chemical Shifts (δ) | Signals for ester carbonyl, carnitine backbone, and isobutyl carbons. |

| Mass Spec (ESI+) | Molecular Ion (m/z) | Peak corresponding to [C₁₁H₂₄NO₃]⁺ (calculated m/z ≈ 218.17). |

| HPLC | Retention Time | A single major peak under the specified conditions. |

| Purity | ≥95% (as determined by peak area). |

Visualization of the Molecular Structure

Caption: Structure of this compound.

References

-

Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. PubMed Central. [Link]

- A process for the preparation of carnitine esters and their use.

-

LITERATURE STUDY OF L-CARNITINE PREPARATION METHODS FOR 1000 TONS OF ANNUAL PRODUCTION. ResearchGate. [Link]

-

Mass Spectral Library of Acylcarnitines Derived from Human Urine. PubMed. [Link]

-

Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. Bevital. [Link]

-

Acylcarnitine analysis by tandem mass spectrometry. PubMed. [Link]

-

INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE. European Patent Office. [Link]

- Process for the preparation of L-carnitine.

- Process for the preparation of carnitine esters and their use.

-

NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. MDPI. [Link]

-

(R)-Carnitine Chloride Isobutylester. Pharmaffiliates. [Link]

-

Reexamination of the 1H NMR assignments and solution conformations of L-carnitine and O-acetyl-L-carnitine using C-2 stereospecifically labeled monodeuterated isomers. PubMed. [Link]

-

NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. MDPI. [Link]

-

1 H NMR characterization of L-carnitineMA. ResearchGate. [Link]

-

Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents. ResearchGate. [Link]

- Process for preparing L-carnitine and chemical intermediates employed therein.

- Process for the preparation of L-carnitine.

-

Analysis of L-Carnitine in Supplements and Energy Drinks. GL Sciences Inc. [Link]

-

Showing metabocard for Isobutyryl-L-carnitine (HMDB0000736). Human Metabolome Database. [Link]

-

Validated HPLC Method for Stability-Indicating Quantitative Determination of L-Carnitine in Pharmaceuticals and Supplements. ResearchGate. [Link]

Sources

- 1. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4710468A - Process for preparing L-carnitine and chemical intermediates employed therein - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. (S)-CARNITINE ISOBUTYL ESTER, CHLORIDE SALT | 161886-61-9 [chemicalbook.com]

- 6. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass Spectral Library of Acylcarnitines Derived from Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glsciences.com [glsciences.com]

(S)-Carnitine Isobutylester, Chloride Salt CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (S)-Carnitine Isobutylester, Chloride Salt, a chiral carnitine derivative with emerging applications in proteomics research and organic synthesis. The document delves into the fundamental chemical and physical properties of this compound, outlines plausible synthetic routes, and details robust analytical methodologies for its characterization and quantification. Furthermore, it explores the functional significance of carnitine esters in biological systems and discusses the potential applications of this compound in advanced scientific research, particularly in the field of metabolomics. This guide is intended to serve as a critical resource for researchers and professionals in the fields of analytical chemistry, biochemistry, and drug development, providing both foundational knowledge and practical insights into the utility of this specific acylcarnitine.

Introduction: The Significance of Acylcarnitines

Carnitine and its acylated derivatives, collectively known as acylcarnitines, are pivotal molecules in cellular metabolism across mammalian species. L-carnitine's primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a cornerstone of cellular energy production[1][2][3][4]. The esterification of L-carnitine to various acyl groups results in a diverse family of acylcarnitines, the profiles of which can provide a detailed snapshot of cellular metabolic states. Consequently, the analysis of acylcarnitines has become an invaluable diagnostic tool for inherited metabolic disorders and is increasingly recognized for its potential in understanding complex diseases such as diabetes, cardiovascular conditions, and neurodegenerative disorders[5][6][7].

This compound, as a specific, synthetically accessible acylcarnitine, presents itself as a valuable tool for researchers. Its defined chemical structure and chirality make it an ideal candidate for use as an internal standard in quantitative mass spectrometry-based metabolomics, or as a derivatizing agent to enhance the analytical detection of other molecules. This guide will provide the core technical information required to effectively utilize this compound in a research setting.

Core Compound Identification and Properties

Chemical Identity

-

Systematic Name: (S)-2-Hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxo-1-butanaminium Chloride

-

Common Synonyms: (L)-Carnitine Isobutylester, Chloride Salt

-

CAS Number: 161886-61-9

-

Molecular Formula: C₁₁H₂₄ClNO₃

-

Molecular Weight: 253.77 g/mol

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in experimental protocols.

| Property | Value | Source(s) |

| Appearance | White Solid | [8] |

| Melting Point | 150°C (decomposes) | [8] |

| Solubility | Soluble in water and methanol | [8] |

| Storage | -20°C Freezer | [8] |

| Chirality | (S)-enantiomer | |

| Chemical Class | Quaternary Ammonium Salt, Ester |

Synthesis of this compound

Proposed Synthetic Pathway: Acid Chloride Esterification

A common and effective method for the synthesis of carnitine esters involves the reaction of an acyl L-carnitine chloride intermediate with the desired alcohol.

Sources

- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 2. Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Carnitine and Acylcarnitine Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of carnitine esters in brain neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Role of (S)-Carnitine Isobutylester, Chloride Salt in Metabolism

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-Carnitine Isobutylester, Chloride Salt is a chiral derivative of carnitine, a vital molecule in cellular energy metabolism.[1] While direct research on this specific ester is limited, its metabolic role can be largely inferred from the extensive knowledge of L-carnitine and its various esters. This guide posits that this compound primarily functions as a prodrug, delivering L-carnitine and isobutyric acid to the body upon hydrolysis. This document will provide a comprehensive overview of the hypothesized metabolic fate of this compound, the distinct roles of its constituent parts, and detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic and metabolic potential of this compound.

Introduction: The Carnitine System and the Significance of its Esters

The carnitine system is a cornerstone of cellular energy metabolism, primarily tasked with the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[2][3] This process is essential for energy production, particularly in high-energy-demand tissues such as skeletal and cardiac muscle. The core of this system is L-carnitine, a quaternary ammonium compound synthesized from the amino acids lysine and methionine.

Carnitine and its esters, collectively known as acylcarnitines, are crucial for several metabolic functions:

-

Fatty Acid Shuttling: L-carnitine facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step for their breakdown and subsequent energy generation.[3]

-

Modulation of the Acyl-CoA/CoA Ratio: By forming acylcarnitines, the cell can buffer the intramitochondrial pool of coenzyme A (CoA), which is vital for the Krebs cycle and other metabolic pathways.

-

Detoxification: Carnitine can bind to and facilitate the removal of potentially toxic acyl groups from the mitochondria.

This compound is a synthetic derivative where the carboxyl group of carnitine is esterified with an isobutyl group. This modification is hypothesized to alter its pharmacokinetic properties, potentially enhancing its absorption and cellular uptake before being hydrolyzed to release L-carnitine and isobutyric acid.

Hypothesized Metabolic Pathway of this compound

Based on the known metabolism of other short-chain carnitine esters, a metabolic pathway for this compound can be proposed. This pathway involves intestinal absorption, enzymatic hydrolysis, and the subsequent metabolic integration of its components.

Caption: Hypothesized metabolic pathway of this compound.

The Dual Metabolic Roles of the Hydrolysis Products

Upon hydrolysis, this compound is expected to yield L-carnitine and isobutyric acid, each with distinct and significant metabolic roles.

L-Carnitine: The Engine of Fatty Acid Oxidation

The liberated L-carnitine will enter the body's carnitine pool and participate in its well-established metabolic functions. The primary role of L-carnitine is to act as a shuttle for long-chain fatty acids across the inner mitochondrial membrane. This process, known as the carnitine shuttle, is essential for β-oxidation and the production of ATP.

Isobutyric Acid: A Metabolically Active Short-Chain Fatty Acid

Isobutyric acid (isobutyrate) is a branched-chain short-chain fatty acid (SCFA) produced by gut microbial fermentation of the amino acid valine. Emerging research suggests that isobutyrate has several metabolic effects:

-

Metabolic Health Biomarker: Plasma levels of isobutyrate have been associated with metabolic health, with higher levels potentially indicating a favorable microbiome composition.

-

Energy Substrate: While less readily metabolized than butyrate, isobutyrate can serve as an alternative energy source in certain conditions.

-

Gut-Liver Axis Communication: Fecal isobutyrate levels have been linked to conditions like non-alcoholic fatty liver disease (NAFLD), suggesting a role in the communication between the gut microbiome and the liver.

Experimental Protocols for the Investigation of this compound

To validate the hypothesized metabolic fate and biological effects of this compound, a series of in vitro and analytical experiments are necessary.

In Vitro Hydrolysis Assay

This protocol is designed to determine the rate and extent of enzymatic hydrolysis of this compound in a simulated biological fluid.

Objective: To quantify the release of L-carnitine from this compound in the presence of esterases.

Materials:

-

This compound

-

Porcine liver esterase (or other relevant esterase preparation)

-

Phosphate-buffered saline (PBS), pH 7.4

-

LC-MS/MS system

-

Internal standards (e.g., deuterated L-carnitine)

Procedure:

-

Prepare a stock solution of this compound in PBS.

-

Prepare a solution of porcine liver esterase in PBS.

-

In a microcentrifuge tube, combine the substrate and enzyme solutions.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentrations of (S)-Carnitine Isobutylester and L-carnitine using a validated LC-MS/MS method.[4][5]

Caption: Workflow for the in vitro hydrolysis assay.

Cellular Uptake and Permeability Assay using Caco-2 Cells

The Caco-2 cell line is a well-established in vitro model for predicting the intestinal absorption of compounds.[3][6][7] This protocol assesses the permeability of this compound across a Caco-2 cell monolayer.

Objective: To determine the apparent permeability coefficient (Papp) of this compound and assess its potential for active transport.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Hank's Balanced Salt Solution (HBSS)

-

This compound

-

LC-MS/MS system

Procedure:

-

Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 21 days).

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

To assess apical to basolateral permeability, add the dosing solution of this compound to the apical chamber and fresh HBSS to the basolateral chamber.

-

Incubate the plate at 37°C on an orbital shaker.

-

At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.

-

To assess basolateral to apical permeability, reverse the chambers for dosing and sampling.

-

Analyze the concentration of (S)-Carnitine Isobutylester in all collected samples using a validated LC-MS/MS method.[8][9]

-

Calculate the Papp value and the efflux ratio.

Analysis of Carnitine and its Esters by Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of carnitine and its esters in biological matrices.[4][5]

Objective: To develop and validate a method for the simultaneous quantification of (S)-Carnitine Isobutylester, L-carnitine, and isobutyrylcarnitine.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

General Procedure:

-

Sample Preparation: Protein precipitation of plasma or cell lysate samples with a cold organic solvent (e.g., acetonitrile) containing appropriate internal standards (e.g., deuterated analogs).

-

Chromatographic Separation: Utilize a suitable column (e.g., HILIC or C18) to separate the analytes of interest.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ESI mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and internal standard.

-

Quantification: Generate a calibration curve using standards of known concentrations to quantify the analytes in the unknown samples.

Quantitative Data Summary

| Analyte | Expected Precursor Ion (m/z) | Expected Product Ion (m/z) |

| (S)-Carnitine Isobutylester | 218.2 | 85.1 |

| L-Carnitine | 162.1 | 85.1 |

| Isobutyrylcarnitine | 232.2 | 85.1 |

| d3-L-Carnitine (IS) | 165.1 | 85.1 |

Potential Applications and Future Directions

The potential applications of this compound are intrinsically linked to its role as a prodrug for L-carnitine and isobutyric acid.

-

Therapeutic Potential: By enhancing the delivery of L-carnitine, this compound could be explored for the treatment of primary and secondary carnitine deficiencies. The co-delivery of isobutyrate may offer additional benefits in modulating gut health and metabolic function.

-

Nutraceutical Applications: As a more bioavailable source of L-carnitine, it could be a valuable component in dietary supplements aimed at supporting energy metabolism and athletic performance.

-

Proteomics Research: While the specific application in proteomics remains to be fully elucidated, it may serve as a tool to study carnitine-dependent cellular processes or as an internal standard in metabolomic analyses.[10]

Future research should focus on in vivo studies to confirm the pharmacokinetic profile and metabolic fate of this compound. Elucidating the specific substrate affinity of this ester for carnitine transporters and the precise activity of esterases towards it will provide a more complete understanding of its biological role.

Conclusion

This compound represents a promising molecule for the enhanced delivery of L-carnitine and the metabolically active short-chain fatty acid, isobutyrate. While direct experimental data on this specific compound is sparse, a strong hypothesis for its function as a prodrug can be formulated based on the well-established principles of carnitine metabolism. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate its biological activity and unlock its full therapeutic and metabolic potential. Through rigorous scientific inquiry, the precise role and benefits of this compound can be definitively established.

References

- Ríos-Covián, D. et al. (2020). Isobutyric Acid (Isobutyrate): An Overlooked Branched SCFA in Gut Health & Disease. Frontiers in Microbiology.

- Smith, E. H., & Matern, D. (2010). Acylcarnitine analysis by tandem mass spectrometry. Current Protocols in Human Genetics, Chapter 17, Unit 17.8.1-20.

- van der Hee, B., & de Vos, W. M. (2020). Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use. Obesity Reviews.

- Kocsis, B., et al. (2018). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Current Medicinal Chemistry.

- Ho, C.-S., et al. (2014). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers.

- Zhao, Y., et al. (2024). Butyrate and iso-butyrate: a new perspective on nutrition prevention of gestational diabetes mellitus. BMC Pregnancy and Childbirth.

- Zemancikova, A., et al. (2021).

- Liao, X., et al. (2015). Effects of isobutyrate supplementation on ruminal microflora, rumen enzyme activities and methane emissions in Simmental steers. Journal of Animal Science and Biotechnology.

- Said, H. M., et al. (1998). Uptake of L-carnitine by a human intestinal epithelial cell line, Caco-2. Gastroenterology.

- Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research.

- Anderle, P., et al. (2004). Absorption Enhancement, Structural Changes in Tight Junctions and Cytotoxicity Caused by Palmitoyl Carnitine in Caco-2 and IEC-18 Cells. Journal of Pharmaceutical Sciences.

- Al-Dirbashi, O. Y., et al. (2008). Hydrolysis of acylcarnitines during measurement in blood and plasma by tandem mass spectrometry. Clinica Chimica Acta.

- Rueda, R., et al. (2016). Metabolic Pathways of Acylcarnitine Synthesis. Journal of Biological Chemistry.

- Jeukendrup, A. E., & Saris, W. H. (1998). Caco-2 cell uptake of L-[3H]carnitine as a function of time. The Journal of Physiology.

- Holub, M., et al. (2022). Metabolic Pathways of Acylcarnitine Synthesis.

- Minkler, P. E., et al. (2000). Evidence for a Short-Chain Carnitine-Acylcarnitine Translocase in Mitochondria Specifically Related to the Metabolism of Branched-Chain Amino Acids.

- Lund, L. C., et al. (2019). Hydroxylated Long-Chain Acylcarnitines Are Biomarkers of Mitochondrial Myopathy. The Journal of Clinical Endocrinology & Metabolism.

-

Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Multiplexed HILIC-MS/HRMS Assay for the Assessment of Transporter Inhibition Biomarkers in Phase I Clinical Trials: Isobutyryl-Carnitine as an Organic Cation Transporter (OCT1) Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OCTN2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Mechanism of Action of (S)-Carnitine Isobutylester, Chloride Salt

Introduction: Beyond L-Carnitine - The Rationale for Ester Prodrugs

L-carnitine is a conditionally essential nutrient, renowned for its indispensable role in cellular energy metabolism.[1][2] Its primary function is to act as a shuttle, facilitating the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[2][3][4] This process is fundamental to energy homeostasis, particularly in high-energy-demand tissues like skeletal and cardiac muscle.[3][4]

Despite its importance, the therapeutic application of L-carnitine is often hampered by its pharmacokinetic properties, including low oral bioavailability (typically 5-18% for supplemental doses) and rapid renal clearance.[3][5][6] To overcome these limitations, researchers have explored various derivatives, including acylcarnitine esters. (S)-Carnitine Isobutylester, Chloride Salt, is one such synthetic derivative, designed as a potential prodrug to enhance the delivery and cellular uptake of the biologically active L-carnitine moiety.[7][8]

This guide provides a comprehensive technical overview of the putative mechanism of action of this compound. We will deconstruct its journey from administration to its ultimate metabolic fate, grounding our analysis in the established biochemistry of the carnitine system and outlining the rigorous experimental protocols required to validate these mechanisms.

Part 1: The Endogenous Carnitine System: A Foundational Overview

To understand the action of any carnitine derivative, one must first appreciate the elegant system it is designed to modulate. Carnitine homeostasis is tightly regulated by a combination of dietary absorption, endogenous synthesis, and a highly efficient network of transporters.[9]

The cornerstone of carnitine's metabolic function is the carnitine shuttle , a multi-enzyme process essential for long-chain fatty acid oxidation (LCFAO).

-

Activation: Long-chain fatty acids in the cytosol are first activated to their acyl-CoA esters.

-

Mitochondrial Entry (Outer Membrane): Carnitine Palmitoyltransferase I (CPT-I), located on the outer mitochondrial membrane, catalyzes the transesterification of the fatty acyl group from CoA to L-carnitine, forming a long-chain acylcarnitine ester.[10]

-

Translocation: The acylcarnitine ester is then transported across the inner mitochondrial membrane by the Carnitine-Acylcarnitine Translocase (CACT) in exchange for a molecule of free carnitine.[3]

-

Mitochondrial Re-esterification (Inner Membrane): Once inside the matrix, Carnitine Palmitoyltransferase II (CPT-II) reverses the process, transferring the fatty acyl group back to CoA, reforming the fatty acyl-CoA for β-oxidation.[3]

-

Recycling: The liberated free L-carnitine is shuttled back to the cytosol by CACT to continue the cycle.

Cellular uptake of L-carnitine and its short-chain esters from circulation is primarily mediated by the Organic Cation/Carnitine Transporter 2 (OCTN2) , a high-affinity, sodium-dependent transporter encoded by the SLC22A5 gene.[11][12][13] OCTN2 is highly expressed in the apical membrane of renal tubules (ensuring near-total reabsorption) and in tissues like skeletal muscle, heart, and intestine, highlighting its critical role in maintaining systemic carnitine levels.[11][14] Genetic defects in OCTN2 lead to Primary Carnitine Deficiency (PCD), a severe metabolic disorder.[13][14]

Part 2: Proposed Mechanism of Action of this compound

As a prodrug, (S)-Carnitine Isobutylester is hypothesized to leverage and enhance the endogenous carnitine system. Its mechanism can be dissected into three key phases: Cellular Uptake, Metabolic Bioactivation, and Pharmacological Action.

Phase 1: Cellular Uptake via the OCTN2 Transporter

The isobutyl ester modification alters the physicochemical properties of the L-carnitine molecule. While this may influence passive diffusion across membranes, the primary route of cellular entry is anticipated to be active transport via OCTN2. OCTN2 is known to transport not only free L-carnitine but also its short-chain acyl esters.[11][12] The isobutyl ester of (S)-Carnitine falls into this category. It is therefore postulated that (S)-Carnitine Isobutylester is a substrate for OCTN2, allowing it to be actively transported into target cells. This active transport mechanism is crucial for achieving intracellular concentrations sufficient for therapeutic efficacy.

Phase 2: Metabolic Bioactivation via Esterase-Mediated Hydrolysis

Once inside the cell, the isobutyl ester is not pharmacologically active in the carnitine shuttle. It must first be hydrolyzed to release free L-carnitine. This bioactivation step is catalyzed by ubiquitous intracellular esterases. These enzymes cleave the ester bond, yielding two products:

-

L-Carnitine: The biologically active molecule, which is now available to enter the cell's functional carnitine pool.

-

Isobutyric Acid: A short-chain fatty acid that can be further metabolized.

The rate and efficiency of this hydrolysis are critical determinants of the compound's overall pharmacokinetic and pharmacodynamic profile.

Phase 3: Pharmacological Action - Integration into the Carnitine Pool

Following hydrolysis, the liberated L-carnitine integrates seamlessly into the endogenous carnitine pool. It then performs its canonical functions:

-

Facilitating β-oxidation: By participating in the carnitine shuttle, it increases the transport of long-chain fatty acids into the mitochondria, boosting energy production from lipids.[2][15][16]

-

Modulating the Acyl-CoA:CoA Ratio: L-carnitine helps to buffer excess acyl-CoA groups by forming acylcarnitines, which can be exported from the mitochondria or even the cell. This action is vital for maintaining mitochondrial health and preventing the inhibition of key metabolic enzymes, such as pyruvate dehydrogenase, by excess acetyl-CoA.[1][15]

The overall proposed mechanism is a sequential process of transport, activation, and action, designed to efficiently supplement the intracellular L-carnitine pool.

Part 3: Experimental Validation Framework

The hypotheses outlined above require rigorous experimental validation. The following protocols provide a framework for characterizing the mechanism of action of this compound.

Protocol 1: In Vitro OCTN2 Transporter Substrate Assay

Objective: To determine if (S)-Carnitine Isobutylester is a substrate of the human OCTN2 transporter and to quantify its transport kinetics.

Rationale: This assay directly tests the first critical step of the proposed mechanism—cellular uptake. By using a cell line overexpressing the transporter, we can isolate its specific contribution to uptake, providing clear, mechanistic data. Comparing kinetics to the known substrate L-carnitine provides a crucial benchmark.

Methodology:

-

Cell Culture: Utilize a stable cell line overexpressing human OCTN2 (e.g., HEK293-OCTN2) and a corresponding mock-transfected control line (HEK293-Mock). Culture cells to confluence in 24-well plates.

-

Uptake Buffer Preparation: Prepare a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution, HBSS) and a sodium-free buffer (replace NaCl with choline chloride) to test for sodium dependency, a key characteristic of OCTN2 transport.[11][17]

-

Assay Execution: a. Wash cell monolayers twice with pre-warmed uptake buffer. b. Add uptake buffer containing a range of concentrations of (S)-Carnitine Isobutylester (e.g., 1 µM to 1 mM) and a fixed concentration of a known radiolabeled substrate like L-[³H]-carnitine for competition assays, or use a sensitive LC-MS/MS method to detect the unlabeled compound. c. Incubate for a short, defined period within the linear uptake range (e.g., 2-5 minutes) at 37°C. d. Terminate the uptake by aspirating the solution and washing the cells three times with ice-cold buffer. e. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).

-

Quantification: a. For radiolabeled assays, measure radioactivity in the cell lysate using liquid scintillation counting. b. For non-radiolabeled assays, quantify the intracellular concentration of (S)-Carnitine Isobutylester using a validated LC-MS/MS method.[18][19] c. Determine total protein concentration in the lysate (e.g., BCA assay) for normalization.

-

Data Analysis: a. Calculate the uptake rate (e.g., in pmol/mg protein/min). b. Subtract uptake in mock cells from OCTN2-expressing cells to determine transporter-specific uptake. c. Fit the concentration-dependent uptake data to the Michaelis-Menten equation to determine the kinetic parameters, Km (substrate affinity) and Vmax (maximum transport rate).

| Parameter | Description | Expected Outcome for a Substrate |

| Km | Michaelis-Menten constant; concentration at half-maximal velocity. | A finite value, typically in the µM to low mM range. |

| Vmax | Maximum rate of transport at saturating substrate concentrations. | A measurable maximum velocity. |

| Na+ Dependence | Comparison of uptake in sodium-containing vs. sodium-free buffer. | Uptake significantly reduced in sodium-free buffer. |

| Mock vs. OCTN2 | Comparison of uptake in control vs. transporter-expressing cells. | Uptake significantly higher in HEK293-OCTN2 cells. |

Protocol 2: In Vitro Metabolic Stability (Hydrolysis) Assay

Objective: To measure the rate of hydrolysis of (S)-Carnitine Isobutylester to L-Carnitine in relevant biological matrices.

Rationale: This assay validates the bioactivation step. Using liver microsomes and plasma mimics the primary sites of first-pass and systemic metabolism. Determining the hydrolysis rate is essential for predicting the in vivo half-life of the prodrug and the rate of appearance of the active L-carnitine.

Methodology:

-

Matrix Preparation: Use pooled human liver microsomes (HLM) and human plasma.

-

Reaction Mixture: a. For HLM: Prepare a reaction mixture in phosphate buffer (pH 7.4) containing HLM (e.g., 0.5 mg/mL protein) and, for cofactor-dependent metabolism, an NADPH-regenerating system (though not typically required for esterases). b. For Plasma: Use undiluted or minimally diluted plasma.

-

Assay Execution: a. Pre-incubate the matrix at 37°C for 5 minutes. b. Initiate the reaction by adding (S)-Carnitine Isobutylester to a final concentration of (e.g., 1-10 µM). c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. d. Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile, typically containing a suitable internal standard for LC-MS/MS analysis.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

Quantification: Use a validated LC-MS/MS method to simultaneously measure the concentrations of the parent compound ((S)-Carnitine Isobutylester) and the metabolite (L-Carnitine) at each time point.

-

Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. Determine the elimination rate constant (k) from the slope of the linear regression line. c. Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. d. Concurrently, plot the formation of L-carnitine over time to confirm the metabolic pathway.

| Parameter | Description | Data Interpretation |

| In Vitro t½ | Half-life of the parent compound in the matrix. | A short half-life indicates rapid hydrolysis/bioactivation. |

| Metabolite Formation | Rate of appearance of L-carnitine. | Should correlate inversely with the disappearance of the parent compound. |

Protocol 3: In Vivo Pharmacokinetic and Acylcarnitine Profiling Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of (S)-Carnitine Isobutylester and its effect on the endogenous carnitine and acylcarnitine pools in a rodent model.

Rationale: This in vivo study integrates all aspects of the mechanism of action in a whole-organism context. It validates the prodrug concept by demonstrating enhanced exposure to L-carnitine compared to direct L-carnitine administration. Acylcarnitine profiling provides a powerful pharmacodynamic readout of the metabolic consequences of increased L-carnitine availability.[20]

Methodology:

-

Animal Model: Use male Sprague-Dawley rats (n=4-6 per group/time point).

-

Dosing Groups:

-

Group 1: Vehicle control (e.g., saline or water), oral gavage (PO).

-

Group 2: (S)-Carnitine Isobutylester, PO (e.g., 50 mg/kg, molar equivalent to Group 3).

-

Group 3: L-Carnitine, PO (e.g., molar equivalent dose to Group 2).

-

Group 4: (S)-Carnitine Isobutylester, intravenous (IV) (e.g., 5 mg/kg) for bioavailability calculation.

-

-

Sample Collection: a. Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at pre-dose and multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). b. At the terminal time point, collect key tissues (liver, heart, skeletal muscle).

-

Sample Processing: a. Process blood to obtain plasma. b. Homogenize tissue samples. c. Extract all samples (plasma and tissue homogenates) using protein precipitation with acetonitrile containing internal standards.

-

Bioanalysis: a. Use LC-MS/MS to quantify the parent drug and L-carnitine for pharmacokinetic analysis. b. Perform acylcarnitine profiling on the same samples to measure changes in a panel of short-, medium-, and long-chain acylcarnitines.[19][21]

-

Data Analysis: a. Pharmacokinetics (PK): Calculate standard PK parameters (Cmax, Tmax, AUC, t½) for both the parent ester and L-carnitine using non-compartmental analysis. Calculate oral bioavailability (F%) of the ester and compare the L-carnitine exposure (AUC) between the ester-dosed and L-carnitine-dosed groups. b. Pharmacodynamics (PD): Compare the acylcarnitine profiles between the treatment and vehicle groups. An increase in L-carnitine availability is expected to alter the profiles, potentially decreasing long-chain acylcarnitines (indicating increased β-oxidation) and increasing acetyl-carnitine.[20]

Conclusion

This compound represents a rational prodrug approach to augmenting the cellular L-carnitine pool. Its mechanism of action is predicated on a logical sequence of carrier-mediated transport by OCTN2, followed by intracellular enzymatic hydrolysis to release the active L-carnitine. This liberated L-carnitine then integrates into the metabolic machinery of the cell, primarily to facilitate fatty acid oxidation. The experimental framework provided herein offers a robust, multi-tiered strategy for definitively elucidating this mechanism, from molecular transport to whole-body physiological response. For researchers in drug development, validating this pathway is the critical first step in exploring the therapeutic potential of this and similar carnitine derivatives for treating metabolic disorders, cardiovascular diseases, and conditions characterized by carnitine insufficiency.

References

-

L-Carnitine | Linus Pauling Institute. (n.d.). Oregon State University. [Link]

-

Mihaylova, V., et al. (2022). The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD). MDPI. [Link]

-

Pekala, J., et al. (2011). L-carnitine--metabolic functions and meaning in humans life. PubMed. [Link]

-

L-Carnitine's role in metabolism. (2022). Legere Pharmaceuticals. [Link]

-

Farkas, T., et al. (2013). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. PubMed Central. [Link]

-

Evans, A. M., & Fornasini, G. (2003). Pharmacokinetics of L-carnitine. PubMed. [Link]

-

Lee, J., et al. (2012). Intracellular in vitro probe acylcarnitine assay for identifying deficiencies of carnitine transporter and carnitine palmitoyltransferase-1. PubMed. [Link]

-

OCTN2 - Transporters. (n.d.). Solvo Biotechnology. [Link]

-

Flis, D., & Flis, S. (2014). Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. PubMed. [Link]

-

Reuter, S. E., & Evans, A. M. (2012). Carnitine and acylcarnitines: pharmacokinetic, pharmacological and clinical aspects. PubMed. [Link]

-

Rebouche, C. J. (2004). Kinetics, Pharmacokinetics, and Regulation of l-Carnitine and Acetyl-l-carnitine Metabolism. Annals of the New York Academy of Sciences. [Link]

-

Liu, Y., et al. (2023). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry. [Link]

-

Lu, W., et al. (2007). Simultaneous Determination of Free and Total Carnitine in Human Serum by HPLC with UV Detection. Journal of Chromatographic Science. [Link]

-

OCTN2 Transporter Assay. (n.d.). BioIVT. [Link]

-

(R)-Carnitine Chloride Isobutylester. (n.d.). Pharmaffiliates. [Link]

-

Lund, A. M., et al. (2014). Residual OCTN2 transporter activity, carnitine levels and symptoms correlate in patients with primary carnitine deficiency. PMC - NIH. [Link]

-

Kido, Y., et al. (2001). Functional relevance of carnitine transporter OCTN2 to brain distribution of L-carnitine and acetyl-L-carnitine across the blood-brain barrier. PubMed. [Link]

-

Koepsell, H. (2020). SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer. PMC - NIH. [Link]

-

Liu, Z., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation. Bevital. [Link]

-

Lahjouji, K., et al. (2001). Carnitine transport by organic cation transporters and systemic carnitine deficiency. PubMed. [Link]

-

Abdurrachim, D., et al. (2021). L-Carnitine Stimulates In Vivo Carbohydrate Metabolism in the Type 1 Diabetic Heart as Demonstrated by Hyperpolarized MRI. NIH. [Link]

-

Makowski, L., et al. (2009). Metabolic profiling of PPARα−/− mice reveals defects in carnitine and amino acid homeostasis that are partially reversed by oral carnitine supplementation. PMC - PubMed Central. [Link]

-

Al-Kuraishy, H. M., et al. (2023). Assessing the In Vitro and In Vivo Performance of L-Carnitine-Loaded Nanoparticles in Combating Obesity. MDPI. [Link]

-

D'Alessandro, A., et al. (2022). Genetic regulation of carnitine metabolism controls lipid damage repair and aging RBC hemolysis in vivo and in vitro. Blood - ASH Publications. [Link]

-

Minkler, P. E., & Hoppel, C. L. (2000). Evidence for a Short-Chain Carnitine-Acylcarnitine Translocase in Mitochondria Specifically Related to the Metabolism of Branched-Chain Amino Acids. PubMed. [Link]

-

Indiveri, C., et al. (2014). Molecular Mechanism of Inhibition of the Mitochondrial Carnitine/Acylcarnitine Transporter by Omeprazole Revealed by Proteoliposome Assay, Mutagenesis and Bioinformatics. PLOS One. [Link]

-

What is Carnitine Chloride used for?. (2024). Rosalind Franklin University. [Link]

-

Abdurrachim, D., et al. (2021). (PDF) L-Carnitine Stimulates In Vivo Carbohydrate Metabolism in the Type 1 Diabetic Heart as Demonstrated by Hyperpolarized MRI. ResearchGate. [Link]

Sources

- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 2. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. What is Carnitine Chloride used for? [synapse.patsnap.com]

- 5. Pharmacokinetics of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. (S)-CARNITINE ISOBUTYL ESTER, CHLORIDE SALT | 161886-61-9 [chemicalbook.com]

- 9. Carnitine and acylcarnitines: pharmacokinetic, pharmacological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. OCTN2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 12. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carnitine transport by organic cation transporters and systemic carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Residual OCTN2 transporter activity, carnitine levels and symptoms correlate in patients with primary carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. legerepharm.com [legerepharm.com]

- 17. Functional relevance of carnitine transporter OCTN2 to brain distribution of L-carnitine and acetyl-L-carnitine across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bevital.no [bevital.no]

- 20. Metabolic profiling of PPARα−/− mice reveals defects in carnitine and amino acid homeostasis that are partially reversed by oral carnitine supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. L-Carnitine Stimulates In Vivo Carbohydrate Metabolism in the Type 1 Diabetic Heart as Demonstrated by Hyperpolarized MRI - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Carnitine Isobutylester, Chloride Salt as a chiral carnitine derivative for proteomics research

An In-Depth Technical Guide to (S)-Carnitine Isobutylester, Chloride Salt: A Chiral Carnitine Derivative for Proteomics Research

This guide provides a comprehensive technical overview of this compound, exploring its potential as a chiral derivatizing agent for advanced proteomics research. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of chiral analysis in proteomics, the unique chemical attributes of this carnitine derivative, and a representative workflow for its application in mass spectrometry-based chiral analysis.

The Imperative of Chirality in Proteomics and Drug Development

Chirality, the property of "handedness" in molecules, is a fundamental concept in biology and pharmacology. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit dramatically different physiological effects.[1][2] In drug development, one enantiomer of a chiral drug may be therapeutically active while the other is inactive or even toxic.[1][2] Proteomics, the large-scale study of proteins, is increasingly focused on understanding the interactions of chiral molecules with the proteome to elucidate mechanisms of action, identify off-target effects, and discover novel biomarkers.[1][2]

The analysis of chiral molecules in complex biological matrices presents a significant analytical challenge. Mass spectrometry (MS), a cornerstone of proteomics, cannot distinguish between enantiomers due to their identical mass-to-charge ratios. Therefore, chiral derivatization is a critical strategy. This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated and quantified using standard chromatographic techniques coupled with mass spectrometry.

This compound: A Promising Chiral Derivatizing Agent

This compound is a chiral carnitine derivative with significant potential for proteomics research.[3] Its molecular structure possesses key features that make it an attractive candidate as a chiral derivatizing agent.

| Property | Value | Source |

| CAS Number | 161886-61-9 | [3] |

| Molecular Formula | C11H24NO3•Cl | [3] |

| Molecular Weight | 253.77 | [3] |

| Alternate Names | (L)-Carnitine Isobutylester, Chloride Salt | [3] |

Rationale for Use in Proteomics: A Structural Perspective

The utility of this compound as a CDA is rooted in its distinct structural components:

-

Inherent Chirality: The (S)-configuration at the chiral center of the carnitine backbone allows for the formation of diastereomeric pairs when reacted with a racemic mixture of analytes.

-

Quaternary Ammonium Group: The positively charged quaternary ammonium group is a "charge-tag," which can significantly enhance ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). This leads to improved sensitivity and lower limits of detection.

-

Isobutyl Ester Moiety: The isobutyl ester group can influence the chromatographic retention and the fragmentation pattern of the derivatized analyte during tandem mass spectrometry (MS/MS). This can aid in the structural elucidation and quantification of the target molecule.

Representative Workflow: Chiral Derivatization and LC-MS/MS Analysis

While specific, field-proven protocols for the use of this compound as a CDA are not yet widely published, a representative workflow can be constructed based on established methods for other chiral derivatizing agents. The following protocol is a hypothetical, yet scientifically grounded, procedure for the analysis of chiral amines or carboxylic acids in a biological sample.

Experimental Protocol: Derivatization of a Chiral Analyte

Objective: To derivatize a racemic mixture of a chiral analyte (e.g., an amino acid or a chiral drug metabolite) with this compound to form diastereomers for LC-MS/MS analysis.

Materials:

-

This compound

-

Analyte of interest (racemic mixture)

-

Coupling agent (e.g., EDC/NHS for carboxylic acids)

-

Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

-

Quenching solution (e.g., hydroxylamine)

-

LC-MS grade solvents (water, acetonitrile, formic acid)

Procedure:

-

Sample Preparation: Extract the analyte of interest from the biological matrix using an appropriate method (e.g., protein precipitation, solid-phase extraction). Dry the extract under a stream of nitrogen.

-

Derivatization Reaction:

-

Reconstitute the dried extract in the anhydrous aprotic solvent.

-

Add an excess of this compound.

-

For carboxylic acid analytes: Add a coupling agent such as a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate amide bond formation.

-

For amine analytes (hypothetical activation): The hydroxyl group of the carnitine ester would first need to be activated (e.g., by conversion to a leaving group) to react with the amine.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature to 60°C) for a specified time (e.g., 30-60 minutes).

-

-

Reaction Quenching: Add a quenching solution to stop the reaction.

-

Sample Dilution: Dilute the sample with the initial mobile phase for LC-MS/MS analysis.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The absence of water is crucial to prevent hydrolysis of the activated esters and the derivatizing agent itself.

-

Excess Reagent: Using an excess of the CDA ensures the complete derivatization of the analyte.

-

Coupling Agents: EDC/NHS are commonly used to activate carboxylic acids for efficient amide bond formation with alcohols or amines, minimizing side reactions.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer).

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions:

-

Precursor Ion: The m/z of the derivatized diastereomer.

-

Product Ion: A characteristic fragment ion. The fragmentation of the isobutyl ester or the loss of the trimethylamine group could yield specific product ions.

-

Data Analysis

The two diastereomers will exhibit different retention times on the chromatographic column. The peak area of each diastereomer can be integrated to determine the enantiomeric ratio of the analyte in the original sample.

Visualizing the Workflow and Concepts

Conceptual Workflow for Chiral Derivatization

Caption: General workflow for chiral analysis using derivatization.

Chemical Structure and Derivatization Concept

Caption: Formation of diastereomers from a chiral reagent and analyte.

Comparative Advantages and Considerations

The choice of a chiral derivatizing agent is critical for the success of the analysis. While a direct experimental comparison involving this compound is not available, we can infer its potential advantages over other classes of reagents.

| Feature | (S)-Carnitine Isobutylester | Marfey's Reagent (FDAA) | Chiral Chloroformates (e.g., FLEC) |

| Charge Tag | Permanent positive charge | No inherent charge | No inherent charge |

| Ionization Enhancement | High (ESI+) | Moderate (requires protonation) | Moderate (requires protonation) |

| Reaction Target | Carboxylic acids (with coupling), potentially amines | Primary and secondary amines | Amines, alcohols, phenols |

| Detection | MS | UV, MS | Fluorescence, MS |

| Potential Advantage | Excellent sensitivity in positive ion mode MS. | Broad reactivity with amines. | High sensitivity with fluorescence detection. |

| Potential Disadvantage | Limited published applications as a CDA. | Can form multiple derivatives with some amino acids. | Hydrolysis of the reagent can be a competing reaction. |

Conclusion and Future Perspectives

This compound presents a compelling profile as a potential chiral derivatizing agent for proteomics research. Its inherent chirality, combined with a permanently charged quaternary ammonium group and an isobutyl ester moiety, offers a unique combination of features for enhanced sensitivity and chromatographic separation in LC-MS/MS workflows.

Future research should focus on the systematic evaluation of this compound as a CDA for various classes of chiral molecules. This would involve optimizing the derivatization conditions, characterizing the fragmentation patterns of the resulting diastereomers, and applying the methodology to complex biological samples to validate its performance. The development of such novel reagents is crucial for advancing our understanding of the role of chirality in biological systems and for the development of safer and more effective chiral drugs.

References

-

Sui, J., Zhang, J., Ching, C. B., & Chen, W. N. (2009). Expanding proteomics into the analysis of chiral drugs. Molecular BioSystems, 5(6), 603-608. [Link]

-

Ching, C. B., Zhang, J., Sui, J., & Chen, W. N. (2010). Proteomics profile of cellular response to chiral drugs: prospects for pharmaceutical applications. Proteomics, 10(4), 888-893. [Link]

-

Mezei, T., et al. (2020). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Current Molecular Medicine, 20(5), 336-350. [Link]

-

García-Cañaveras, J. C., et al. (2022). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 27(14), 4496. [Link]

-

Cydzik, M., Rudowska, M., Stefanowicz, P., & Szewczuk, Z. (2011). Derivatization of peptides as quaternary ammonium salts for sensitive detection by ESI-MS. Journal of Peptide Science, 17(6), 445-453. [Link]

-

Li, Y., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 13(46), 13815-13823. [Link]

Sources

- 1. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Pharmacokinetics and bioavailability of (S)-Carnitine Isobutylester, Chloride Salt

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of (S)-Carnitine Isobutylester, Chloride Salt

Executive Summary

This compound is a synthetic, short-chain ester of L-carnitine. As of the current body of scientific literature, specific pharmacokinetic and bioavailability studies dedicated to this particular molecule have not been published. This guide, therefore, provides a predictive analysis grounded in the extensive research available for L-carnitine and analogous short-chain acylcarnitines. We will first establish the foundational principles of the carnitine system's absorption, distribution, metabolism, and excretion (ADME). Based on these principles, we will then project the likely metabolic fate and pharmacokinetic profile of (S)-Carnitine Isobutylester. The central hypothesis is that the compound undergoes rapid hydrolysis by endogenous esterases, liberating L-carnitine and isobutyric acid. Consequently, its bioavailability will be largely dictated by the well-documented, saturable absorption mechanisms of L-carnitine. This guide also provides a comprehensive framework for designing and executing preclinical studies to empirically determine the pharmacokinetic parameters of this molecule, including detailed experimental and bioanalytical protocols.

The Carnitine Homeostatic System: A Foundation

To understand the pharmacokinetics of any carnitine ester, one must first appreciate the complex, tightly regulated system that manages the endogenous carnitine pool. This system maintains a balance through dietary absorption, de novo biosynthesis, and highly efficient renal reabsorption[1].

Biological Roles of L-Carnitine and its Esters

L-carnitine is a quasi-vitamin essential for cellular energy metabolism. Its most recognized function is the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for β-oxidation, a process critical for energy production, particularly in high-demand tissues like skeletal and cardiac muscle[2]. This transport is facilitated by a series of enzymes, including Carnitine Palmitoyltransferase I and II (CPT I and CPT II), which esterify fatty acids to carnitine for transport and then release them within the mitochondria[2].

Beyond this primary role, the carnitine system is crucial for modulating the intracellular ratio of acyl-CoA to free Coenzyme A (CoA)[3]. By forming acylcarnitine esters, the system can buffer excess acyl groups, preventing their accumulation and freeing up CoA for other vital metabolic pathways, including the Krebs cycle[3]. The endogenous carnitine pool thus consists of free L-carnitine and a spectrum of short-, medium-, and long-chain acylcarnitines[1][4].

This compound: A Profile

This compound (CAS Number: 161886-61-9) is the isobutyl ester of the naturally occurring L-carnitine enantiomer[5]. As a short-chain acylcarnitine, it is structurally analogous to endogenous compounds like acetyl-L-carnitine and propionyl-L-carnitine. Its primary application to date has been as a chiral derivative in proteomics research and as a compound for organic synthesis[5][6]. Its potential as a therapeutic or supplementary agent hinges on its ability to deliver L-carnitine to the systemic circulation.

Core Pharmacokinetics of L-Carnitine and its Short-Chain Esters

The behavior of (S)-Carnitine Isobutylester in the body is best predicted by examining the established pharmacokinetics of its parent molecule, L-carnitine, and similar short-chain esters.

Absorption

The oral absorption of L-carnitine is a dual process involving both carrier-mediated active transport and passive diffusion[4][7]. This duality leads to a significant discrepancy in bioavailability between different sources:

-

Dietary L-Carnitine: When consumed in small amounts from food sources, bioavailability is high, ranging from 54% to 86%[2]. This is primarily handled by the high-affinity, low-capacity active transport system.

-

Supplemental L-Carnitine: When administered in large pharmacological doses (e.g., 1-6 grams), the active transporters become saturated, and absorption relies more on inefficient passive diffusion. This results in a much lower absolute bioavailability of 5% to 18%[4][7]. Oral bioavailability has been shown to be dose-dependent, decreasing from 16% for a 2g dose to 5% for a 6g dose, suggesting saturation of mucosal absorption[8].

For short-chain esters like acetyl-L-carnitine, it is believed they are partially hydrolyzed by esterases in the intestinal lumen or during absorption, with the resulting L-carnitine being absorbed via the same pathways[2].

Distribution

Once in the systemic circulation, L-carnitine and its short-chain esters exhibit low to negligible binding to plasma proteins[4][7]. The initial volume of distribution after intravenous administration is approximately 0.2-0.3 L/kg, which corresponds to the volume of extracellular fluid[4][7]. The body's carnitine is distributed across at least three distinct compartments, with skeletal and cardiac muscle representing the largest and slowest-equilibrating pool[4][7]. This extensive tissue uptake is facilitated by carrier-mediated transport, leading to high tissue-to-plasma concentration ratios[4].

Metabolism

The core L-carnitine molecule is not extensively metabolized. The primary metabolic process is the reversible transesterification between free L-carnitine and various acyl-CoAs, catalyzed by a family of carnitine acyltransferases[3][9]. This dynamic equilibrium allows the body to manage its energy substrate pools effectively. For an administered ester like (S)-Carnitine Isobutylester, the most significant metabolic event is expected to be hydrolysis.

Excretion

L-carnitine is eliminated from the body primarily through the kidneys[4][7]. Under normal physiological conditions, renal clearance is very low (1-3 mL/min) because 98-99% of the filtered carnitine is actively reabsorbed in the renal tubules[4]. This reabsorption process is also saturable, with a threshold concentration of about 40-60 µmol/L, which is close to normal endogenous plasma levels[4][7]. When plasma concentrations exceed this threshold, as they do after supplementation, renal clearance increases dramatically, and the excess carnitine is efficiently excreted in the urine[4].

Predicted Metabolic Fate of (S)-Carnitine Isobutylester

The central hypothesis for the metabolism of (S)-Carnitine Isobutylester is its rapid hydrolysis by non-specific esterases present in the intestinal lumen, intestinal wall, liver, and blood. This enzymatic action would cleave the ester bond, yielding two distinct molecules: L-carnitine and isobutyric acid.

-

L-Carnitine: The liberated L-carnitine would join the endogenous carnitine pool and be subject to the pharmacokinetic processes described in Section 2.

-

Isobutyric Acid: This is a naturally occurring short-chain fatty acid. It is an intermediate in the catabolism of the branched-chain amino acid valine[10]. As such, the body has established pathways to metabolize it, likely through its conversion to isobutyryl-CoA, which can eventually enter the Krebs cycle for energy production[10].

Caption: Predicted metabolic pathway of (S)-Carnitine Isobutylester.

Framework for a Preclinical Pharmacokinetic Study

To move from prediction to empirical data, a well-designed preclinical pharmacokinetic study is essential. The following framework outlines the key considerations and protocols.

Study Design and Rationale

The primary objective is to determine the fundamental pharmacokinetic parameters and absolute oral bioavailability of (S)-Carnitine Isobutylester.

-

Animal Model: Male Sprague-Dawley rats (250-300g) are a standard model for pharmacokinetic studies due to their well-characterized physiology and manageable size.

-

Groups:

-

Group 1 (IV): Intravenous bolus administration (e.g., 10 mg/kg) via the tail vein. This group is essential for determining clearance, volume of distribution, and serves as the reference for calculating oral bioavailability.

-

Group 2 (PO): Oral gavage administration (e.g., 100 mg/kg). The higher oral dose is chosen to ensure plasma concentrations are above the limit of quantification, anticipating low bioavailability.

-

-

Sampling: Serial blood samples (approx. 100-150 µL) are collected from the jugular or saphenous vein at pre-dose and various post-dose time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours). A sparse sampling design may be used to minimize blood loss per animal. Plasma is harvested by centrifugation and stored at -80°C.

-

Analytes: Plasma samples should be analyzed for the parent compound ((S)-Carnitine Isobutylester) and free L-carnitine.

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Step-by-Step Experimental Protocol

-

Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week. Fast animals overnight (with free access to water) before dosing.

-

Dose Preparation: Prepare the dosing solutions. For IV, dissolve the compound in sterile saline. For PO, dissolve or suspend in a suitable vehicle like 0.5% carboxymethylcellulose.

-

Administration:

-

IV Group: Administer the calculated dose as a single bolus injection into the tail vein.

-

PO Group: Administer the calculated dose using an oral gavage needle.

-

-

Blood Sampling: Collect blood samples into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.

-

Plasma Processing: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) within 30 minutes of collection.

-

Storage: Transfer the resulting plasma supernatant to clean tubes and store immediately at -80°C pending analysis.

Bioanalytical Methodology: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying carnitine and its esters in biological matrices due to its high sensitivity and specificity[11][12].

-

Sample Preparation:

-

Thaw plasma samples on ice.

-